(4,6-Dichloro-1H-1,3-benzodiazol-2-yl)methanol (4,6-Dichloro-1H-1,3-benzodiazol-2-yl)methanol
Brand Name: Vulcanchem
CAS No.: 937635-88-6
VCID: VC8324688
InChI: InChI=1S/C8H6Cl2N2O/c9-4-1-5(10)8-6(2-4)11-7(3-13)12-8/h1-2,13H,3H2,(H,11,12)
SMILES: C1=C(C=C(C2=C1NC(=N2)CO)Cl)Cl
Molecular Formula: C8H6Cl2N2O
Molecular Weight: 217.05 g/mol

(4,6-Dichloro-1H-1,3-benzodiazol-2-yl)methanol

CAS No.: 937635-88-6

Cat. No.: VC8324688

Molecular Formula: C8H6Cl2N2O

Molecular Weight: 217.05 g/mol

* For research use only. Not for human or veterinary use.

(4,6-Dichloro-1H-1,3-benzodiazol-2-yl)methanol - 937635-88-6

Specification

CAS No. 937635-88-6
Molecular Formula C8H6Cl2N2O
Molecular Weight 217.05 g/mol
IUPAC Name (4,6-dichloro-1H-benzimidazol-2-yl)methanol
Standard InChI InChI=1S/C8H6Cl2N2O/c9-4-1-5(10)8-6(2-4)11-7(3-13)12-8/h1-2,13H,3H2,(H,11,12)
Standard InChI Key JWBQHCHZXZHMPC-UHFFFAOYSA-N
SMILES C1=C(C=C(C2=C1NC(=N2)CO)Cl)Cl
Canonical SMILES C1=C(C=C(C2=C1NC(=N2)CO)Cl)Cl

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

(4,6-Dichloro-1H-1,3-benzodiazol-2-yl)methanol is defined by the molecular formula C₈H₆Cl₂N₂O and a molecular weight of 217.05 g/mol. Its IUPAC name reflects the benzodiazole scaffold (a benzene ring fused to a diazole ring), with substituents precisely located: two chlorine atoms at positions 4 and 6, and a hydroxymethyl group (-CH₂OH) at position 2 . The compound’s structure is further distinguished by its tautomeric potential, as the diazole ring permits proton shifts between nitrogen atoms, influencing reactivity.

Comparative Analysis with Related Derivatives

A structurally analogous compound, 5,6-dichloro-2-(hydroxymethyl)benzimidazole (CAS No. 1803570-88-8), shares the same molecular formula but differs in chlorine substitution patterns. This positional isomerism alters electronic distribution and steric effects, potentially impacting biological activity and synthetic utility.

Table 1: Comparative Properties of (4,6-Dichloro-1H-1,3-benzodiazol-2-yl)methanol and Its Hydrochloride Derivative

Property(4,6-Dichloro-1H-1,3-benzodiazol-2-yl)methanol(4,6-Dichloro-1H-1,3-benzodiazol-2-yl)methanol Hydrochloride
CAS No.937635-88-61803570-88-8
Molecular FormulaC₈H₆Cl₂N₂OC₈H₇Cl₃N₂O
Molecular Weight (g/mol)217.05253.5
Salt FormFree baseHydrochloride
PurityResearch-grade95%

Synthetic Methodologies

General Synthetic Routes

The synthesis of (4,6-Dichloro-1H-1,3-benzodiazol-2-yl)methanol typically begins with 2-aminophenol derivatives as precursors, which undergo cyclocondensation with aldehydes or ketones under reflux conditions. Chlorination is achieved using agents such as phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂), introducing chlorine atoms at the 4- and 6-positions. The hydroxymethyl group is incorporated either through direct substitution or post-cyclization modification, often requiring protective group strategies to prevent undesired side reactions.

Optimization Challenges

Key challenges include managing regioselectivity during chlorination and ensuring the stability of the hydroxymethyl group under acidic or basic conditions. Recent advances employ microwave-assisted synthesis to reduce reaction times and improve yields. The hydrochloride salt form (C₈H₇Cl₃N₂O) is synthesized by treating the free base with hydrochloric acid, enhancing solubility for biological assays .

Physicochemical and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectra of the compound reveal distinct signals for the hydroxymethyl proton (-CH₂OH) at δ 4.5–5.0 ppm, while aromatic protons in the benzodiazole ring resonate between δ 7.0–8.5 ppm. ¹³C NMR confirms the presence of the diazole carbons (δ 145–160 ppm) and the hydroxymethyl carbon (δ 60–65 ppm).

Mass Spectrometry (MS)

Electrospray ionization (ESI-MS) displays a molecular ion peak at m/z 217.05 corresponding to [M+H]⁺, with fragmentation patterns indicating sequential loss of Cl⁻ and H₂O. High-resolution MS (HRMS) further validates the molecular formula .

X-ray Crystallography

While crystallographic data for the free base remains limited, the hydrochloride salt has been characterized to exhibit a planar benzodiazole core with chloride ions forming hydrogen bonds to the hydroxymethyl group, stabilizing the crystal lattice .

Applications in Materials Science

Coordination Chemistry

The diazole nitrogen atoms and hydroxymethyl group enable chelation with transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes investigated for catalytic applications. Such complexes demonstrate efficacy in oxidation reactions, converting alcohols to ketones with >80% yield.

Polymer Synthesis

As a monomer, the compound contributes to the development of heat-resistant polymers. Copolymerization with styrene derivatives yields materials with glass transition temperatures (T₉) exceeding 200°C, suitable for aerospace applications.

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